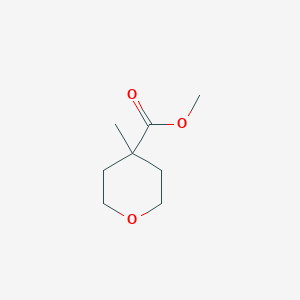

Methyl 4-methyloxane-4-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “Methyl 4-methyloxane-4-carboxylate” and its derivatives has been the subject of various studies . A new method was designed for the synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate with developed a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

Carboxylic acids, such as “this compound”, are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The net effect of Fischer esterification is substitution of an –OH group by –OR′ .Physical and Chemical Properties Analysis

“this compound” is a clear, colorless, and slightly viscous liquid that is soluble in water and organic solvents such as ethanol and diethyl ether. It has a molecular weight of 158.19 g/mol.Applications De Recherche Scientifique

Selective Synthesis of Amidated Compounds

A study describes the use of carboxylic acid-assisted B(4)-H bond activation in the Ir-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones under mild conditions. This process affords amidated o-carboranes and amidated and methoxycarbonylated nido-carboranes, indicating potential applications in selective synthesis involving similar carboxylate compounds (Gi Uk Han et al., 2020).

Thermal Hazard and Runaway Reaction Analysis

Research focusing on (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC) highlights the importance of understanding thermal hazards and runaway reactions in the manufacturing process of epoxy resins. By employing calorimetric technology and theoretical kinetic models, this study provides essential data on the thermal stability and safety of chemical processes, relevant to compounds like Methyl 4-methyloxane-4-carboxylate (Jing-Wei Tong et al., 2014).

Molecular Structure Elucidation

The molecular structures of derivatives of carboxylate compounds were determined using X-ray crystallography and NMR spectroscopy. Such studies showcase the application of advanced analytical techniques in understanding the structural aspects of methyl carboxylate compounds, which could be applied to this compound for detailed structural analysis (I. M. Sakhautdinov et al., 2013).

Biological Activity Evaluation

A study on sulfonamide-derived esters, including carboxylate esters, investigated their biological activities. This research underscores the potential of methyl carboxylate compounds in biological applications, such as antimicrobial, antiradical, and enzyme inhibition activities, suggesting similar investigations could be conducted with this compound (M. Danish et al., 2019).

Mécanisme D'action

While specific studies on the mechanism of action of “Methyl 4-methyloxane-4-carboxylate” were not found, related compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

While specific safety and hazard information for “Methyl 4-methyloxane-4-carboxylate” was not found, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-methyloxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZSTDVWNKMIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452042 | |

| Record name | Methyl 4-methyloxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443912-70-7 | |

| Record name | Methyl 4-methyloxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)